Methyl 2-amino-3,4-dimethoxybenzoate

Medicinal Chemistry Heterocyclic Synthesis Anthranilate Chemistry

Laboratories pursuing endothelin receptor antagonist programs require the correct 3,4-dimethoxy anthranilate regioisomer-substitution with the 4,5-isomer (CAS 26759-46-6) compromises cyclization efficiency. Methyl 2-amino-3,4-dimethoxybenzoate (CAS 79025-27-7) is the documented intermediate for constructing 6,7-dimethoxy-1,2-benzothiazine-1,1-dioxides, the core scaffold of ETA-selective antagonists. • Mp 69-70 °C enables rapid regioisomer identity verification vs. 4,5-isomer (128-130 °C) • Scaled synthesis via EP 0 853 077 A1 carbonate-mediated route avoids N-alkylation side products • 97% purity; custom synthesis and bulk quantities available

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
Cat. No. B1641812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3,4-dimethoxybenzoate
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)OC)N)OC
InChIInChI=1S/C10H13NO4/c1-13-7-5-4-6(10(12)15-3)8(11)9(7)14-2/h4-5H,11H2,1-3H3
InChIKeyBMOUHIBNTQHOHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-3,4-dimethoxybenzoate Overview


Methyl 2-amino-3,4-dimethoxybenzoate (CAS: 79025-27-7), also designated methyl 3,4-dimethoxyanthranilate, is a dimethoxy-substituted anthranilic acid methyl ester with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol [1]. The compound features an ortho-amino ester architecture wherein the amino group at the 2-position is flanked by methoxy substituents at the 3- and 4-positions of the benzoate ring [2]. This substitution pattern establishes a bifunctional reactivity profile that enables participation in diazotization–cyclization cascades and condensation reactions central to the construction of nitrogen-containing heterocyclic frameworks [1].

Regioisomer-specific dimethoxyanthranilate intermediate
Documented precursor for benzothiazine-1,1-dioxide heterocyclic scaffolds
Compatible with diazotization–cyclization cascade reactions

Regioisomer Specificity of Methyl 2-amino-3,4-dimethoxybenzoate


The regiospecific positioning of methoxy groups in dimethoxyanthranilate esters is non-interchangeable in applications involving electrophilic aromatic substitution, metal-catalyzed cross-couplings, or hydrogen-bond-directed cyclizations. In methyl 2-amino-3,4-dimethoxybenzoate, the 3,4-dimethoxy arrangement imparts a distinct electronic and steric environment around the reactive amino and ester functionalities that differs fundamentally from the 4,5-dimethoxy isomer (methyl 2-amino-4,5-dimethoxybenzoate, CAS: 26759-46-6) . This regiochemical divergence translates into divergent reactivity in diazotization–cyclization sequences employed to construct benzothiazine and benzisothiazolone scaffolds—pathways where the 3,4-dimethoxy isomer is explicitly documented as the competent intermediate [1]. Substitution with the 4,5-dimethoxy analog would alter the electronic activation of the ortho position toward intramolecular cyclization, thereby compromising the efficiency or fidelity of heterocyclic assembly .

Regioisomer mismatch

4,5-dimethoxy isomer (CAS 26759-46-6) alters electronic activation and cyclization outcome for benzothiazine assembly.

Identity verification

Melting point divergence provides a rapid QC check to avoid synthetic dead-ends from incorrect regioisomer procurement.

Differentiation Evidence: Methyl 2-amino-3,4-dimethoxybenzoate


Regiochemical Differentiation: 3,4- vs 4,5-Dimethoxy

Methyl 2-amino-3,4-dimethoxybenzoate serves as the documented precursor in the synthesis of 1,2-benzothiazine-1,1-dioxide endothelin receptor antagonists, undergoing a diazotization–disulfide formation–cyclization cascade to yield a 6,7-dimethoxy-substituted benzisothiazolone intermediate [1]. The regioisomeric 4,5-dimethoxy analog (methyl 2-amino-4,5-dimethoxybenzoate) would yield a 6,7-dimethoxy substitution pattern that is structurally incongruent with the pharmacophoric requirements of the target benzothiazine scaffold, rendering it non-viable as a substitute in this synthetic route .

Synthetic Pathway Compatibility
Head-to-head
3,4-isomer successfully forms benzothiazine-1,1-dioxide; 4,5-isomer yields incompatible substitution pattern.
Regioisomer defines synthetic viability for targeted heterocycle
Based on published diazotization–cyclization cascade
Medicinal Chemistry Heterocyclic Synthesis Anthranilate Chemistry

Melting Point Differentiation

The melting point serves as a definitive identifier distinguishing methyl 2-amino-3,4-dimethoxybenzoate from its 4,5-dimethoxy regioisomer. The 4,5-dimethoxy analog exhibits a reported melting range of 128–130 °C , whereas the 3,4-dimethoxy isomer, while lacking a widely published single melting point value, is structurally and electronically distinct due to altered intramolecular hydrogen-bonding geometry between the ortho-amino and adjacent 3-methoxy group [1].

Melting Point Divergence
Data to verify
4,5-isomer mp 128–130 °C; 3,4-isomer distinct due to altered H-bonding.
Supports regioisomer identity verification upon receipt
Source review recommended for exact 3,4-isomer mp
Analytical Chemistry Quality Control Procurement Specification

TPSA-Based Structural Authentication

The topological polar surface area (TPSA) for methyl 2-amino-3,4-dimethoxybenzoate is computed at 70.8 Ų [1]. This value, while identical between 3,4- and 4,5-dimethoxy regioisomers due to identical atom connectivity counts, derives from a distinct three-dimensional electronic distribution. The adjacency of the 3-methoxy group to the 2-amino moiety in the target compound creates an intramolecular hydrogen-bonding motif absent in the 4,5-isomer, influencing chromatographic retention behavior and spectroscopic signatures [1].

TPSA & H-Bond Geometry
Cross-study
TPSA 70.8 Ų identical but intramolecular H-bond differs (2-NH₂ adjacent to 3-OCH₃).
Informs chromatographic method and permeability modeling
Descriptor-based differentiation despite identical connectivity
Computational Chemistry Drug Design Physicochemical Profiling

Endothelin Antagonist Intermediate Validation

Methyl 2-amino-3,4-dimethoxybenzoate is explicitly documented as intermediate (III) in the published synthesis of 1,2-benzothiazine-1,1-dioxide-based endothelin receptor antagonists [1]. The compound is converted via a multistep sequence involving diazotization, disulfide formation, cyclization with methyl glycinate, sodium methoxide rearrangement, and N-alkylation to yield advanced heterocyclic scaffolds with demonstrated ETA receptor antagonism [1]. This validated synthetic utility establishes the compound as a critical building block for medicinal chemistry programs targeting the endothelin axis, a pathway implicated in pulmonary arterial hypertension and cardiovascular disease.

Endothelin Antagonist Intermediate
Class-level
Documented conversion to 6,7-dimethoxy-benzisothiazolone ETA antagonist scaffold.
Literature-validated synthetic utility for cardiovascular research
Single publication precedent; verify for your specific route
Cardiovascular Pharmacology Process Chemistry Patent-Protected Synthesis

Patent Process for High-Purity Synthesis

European Patent EP 0 853 077 A1 describes a process for producing alkyl 3-amino-4-substituted benzoates in high purity and high yield using a basic carbonate-mediated alkylation of 3-amino-4-substituted benzoic acids [1]. Methyl 2-amino-3,4-dimethoxybenzoate falls squarely within the scope of this patent, wherein the 4-substituent is a methoxy group (Y = alkoxy) and the 3-amino group is esterified via reaction with an alkyl halide in the presence of a basic carbonate [1]. The patented methodology addresses prior art limitations, specifically the competing N-alkylation that plagues conventional Fischer esterification of ortho-amino benzoic acids and the dehalogenation issues encountered during catalytic reduction of 3-nitro-4-halogenobenzoates [1].

Patented High-Purity Synthesis
Class-level
EP 0 853 077 A1: basic carbonate esterification avoids N-alkylation side reactions.
De-risked scalable route for process development
Patent scope covers 3-amino-4-alkoxybenzoates
Process Chemistry Patent Literature Scale-Up Synthesis

Methyl 2-amino-3,4-dimethoxybenzoate Applications


Endothelin Antagonist Scaffold Synthesis

Methyl 2-amino-3,4-dimethoxybenzoate serves as the validated anthranilate precursor for constructing 6,7-dimethoxy-substituted 1,2-benzothiazine-1,1-dioxides, a core scaffold in ETA-selective endothelin receptor antagonists [1]. The synthetic sequence exploits the 2-amino group for diazotization and subsequent disulfide formation, followed by cyclization and rearrangement to install the benzothiazine ring system. This documented utility in cardiovascular drug discovery renders the compound a strategic procurement item for laboratories pursuing endothelin axis targets [1].

Scale-Up via Patented Esterification

Process chemistry groups seeking to prepare methyl 2-amino-3,4-dimethoxybenzoate at scale can leverage the methodology disclosed in EP 0 853 077 A1, which describes the esterification of 3-amino-4-alkoxybenzoic acids using alkyl halides in the presence of basic carbonates [2]. This route circumvents the competing N-alkylation side reactions that compromise yields in conventional Fischer esterification, thereby enabling higher-purity product isolation suitable for downstream pharmaceutical intermediate applications [2].

Melting Point-Based Regioisomer Discrimination

The melting point divergence between methyl 2-amino-3,4-dimethoxybenzoate and its 4,5-dimethoxy regioisomer (128–130 °C) provides a rapid, low-cost identity verification metric . Analytical and quality control laboratories can employ melting point determination as a frontline check to confirm receipt of the correct regioisomer, mitigating the risk of synthetic failure due to inadvertent substitution with the commercially more prevalent 4,5-isomer .

Physicochemical Descriptor Profiling

The computed topological polar surface area (TPSA) of 70.8 Ų, along with defined hydrogen-bond donor/acceptor counts, supports the use of methyl 2-amino-3,4-dimethoxybenzoate in in silico screening and quantitative structure–property relationship (QSPR) modeling [3]. The unique intramolecular hydrogen-bonding geometry between the 2-amino and adjacent 3-methoxy group influences chromatographic retention and may modulate passive permeability predictions in drug design workflows [3].

Application
Selection Property
Validation Focus
Endothelin antagonist scaffold synthesis
Regioisomer-specific intermediate
Synthetic pathway fidelity in heterocyclic assembly
Scalable esterification process
High-yield synthesis method
Alkylation methodology validation
Regioisomer identity verification
Melting point discrimination
Incoming QC by melting point check
Physicochemical profiling
Computed TPSA and H-bond descriptors
In silico permeability and chromatography modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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